molecular formula C10H9ClOS2 B024832 p-Chlorothiobenzoic acid S-2,3-epithiopropyl ester CAS No. 109963-13-5

p-Chlorothiobenzoic acid S-2,3-epithiopropyl ester

Cat. No. B024832
M. Wt: 244.8 g/mol
InChI Key: SZLZSEGHHKJSBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

P-Chlorothiobenzoic acid S-2,3-epithiopropyl ester, also known as Ellman's reagent, is a widely used chemical compound in scientific research. It is a thiol-specific reagent that is used to measure the concentration of free thiols in proteins and other biological molecules. Ellman's reagent is also used in the synthesis of various compounds and has numerous applications in biochemical and physiological research.

Mechanism Of Action

P-Chlorothiobenzoic acid S-2,3-epithiopropyl ester's reagent reacts with free thiols in biological molecules to form a mixed disulfide. The reaction is based on the reduction of the disulfide bond in p-Chlorothiobenzoic acid S-2,3-epithiopropyl ester's reagent by the thiol group of the biological molecule. The reaction results in the formation of a yellow-colored compound that can be quantified using a spectrophotometer.

Biochemical And Physiological Effects

P-Chlorothiobenzoic acid S-2,3-epithiopropyl ester's reagent has numerous biochemical and physiological effects. It is a thiol-specific reagent that can modify the structure and function of proteins and enzymes. The modification of thiol groups can alter the activity of enzymes and affect the function of proteins. p-Chlorothiobenzoic acid S-2,3-epithiopropyl ester's reagent is also used to study the redox state of biological molecules and to investigate the role of thiol groups in various biological processes.

Advantages And Limitations For Lab Experiments

P-Chlorothiobenzoic acid S-2,3-epithiopropyl ester's reagent has several advantages for lab experiments. It is a simple and reliable method for the quantification of free thiols in biological molecules. The reaction is fast and can be carried out under mild conditions. p-Chlorothiobenzoic acid S-2,3-epithiopropyl ester's reagent is also widely available and can be used in various applications. However, p-Chlorothiobenzoic acid S-2,3-epithiopropyl ester's reagent has some limitations. It is not specific to cysteine residues and can react with other thiol-containing molecules. The reaction can also be affected by the presence of other reducing agents in the sample.

Future Directions

There are several future directions for the use of p-Chlorothiobenzoic acid S-2,3-epithiopropyl ester's reagent in scientific research. One area of interest is the development of new thiol-specific reagents that can overcome the limitations of p-Chlorothiobenzoic acid S-2,3-epithiopropyl ester's reagent. Another area of interest is the application of p-Chlorothiobenzoic acid S-2,3-epithiopropyl ester's reagent in the study of oxidative stress and redox signaling in biological systems. Additionally, the use of p-Chlorothiobenzoic acid S-2,3-epithiopropyl ester's reagent in the development of thiol-modified drugs and biomaterials is an area of growing interest.

Synthesis Methods

P-Chlorothiobenzoic acid S-2,3-epithiopropyl ester's reagent can be synthesized from p-chlorothiobenzoic acid and S-2,3-epithiopropyl ester. The reaction takes place in the presence of a base such as triethylamine and yields the final product as a yellow crystalline powder.

Scientific Research Applications

P-Chlorothiobenzoic acid S-2,3-epithiopropyl ester's reagent is widely used in scientific research for the quantification of free thiols in biological molecules. It is used to measure the concentration of free cysteine residues in proteins, enzymes, and other biological molecules. p-Chlorothiobenzoic acid S-2,3-epithiopropyl ester's reagent is also used in the synthesis of various compounds, including peptides and thiol-modified oligonucleotides.

properties

CAS RN

109963-13-5

Product Name

p-Chlorothiobenzoic acid S-2,3-epithiopropyl ester

Molecular Formula

C10H9ClOS2

Molecular Weight

244.8 g/mol

IUPAC Name

S-(thiiran-2-ylmethyl) 4-chlorobenzenecarbothioate

InChI

InChI=1S/C10H9ClOS2/c11-8-3-1-7(2-4-8)10(12)14-6-9-5-13-9/h1-4,9H,5-6H2

InChI Key

SZLZSEGHHKJSBT-UHFFFAOYSA-N

SMILES

C1C(S1)CSC(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

C1C(S1)CSC(=O)C2=CC=C(C=C2)Cl

synonyms

p-Chlorothiobenzoic acid S-2,3-epithiopropyl ester

Origin of Product

United States

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